N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-5-10(16)7-12-13(8)17-15(23-12)18-14(20)9-3-2-4-11(6-9)19(21)22/h2-7H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPMYZMQXINGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an oxidizing agent.
Chlorination and Methylation: The benzothiazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves the coupling of the chloromethylbenzothiazole with the nitrated benzamide under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C14H11ClN2O3S
- Molecular Weight : 320.77 g/mol
- IUPAC Name : N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
The structure features a benzothiazole moiety, which is known for its biological activity, and a nitro group that can influence its pharmacological properties.
Inhibition of Cholinesterases
This compound has been investigated for its inhibitory effects on cholinesterases, enzymes that play a critical role in neurotransmission. Studies have shown that derivatives of benzothiazole can exhibit significant inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's disease. For example, certain benzothiazole derivatives have been reported to have IC50 values in the low micromolar range for BChE inhibition .
Antimicrobial Activity
Compounds containing the benzothiazole structure have been explored for their antimicrobial properties. Research indicates that modifications to the benzothiazole ring can enhance activity against various bacterial strains. The presence of electron-withdrawing groups like nitro can increase the compound's efficacy by altering its interaction with microbial targets .
Cancer Therapeutics
Benzothiazole derivatives are also being studied for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been linked to their interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, some studies suggest that benzothiazole-based compounds can inhibit tumor growth in vitro and in vivo models .
Case Study 1: Alzheimer's Disease Treatment
A study focused on synthesizing new cholinesterase inhibitors derived from benzothiazole showed promising results with compounds exhibiting selective inhibition towards BChE over AChE. The most effective compound demonstrated an IC50 value of 1.21 μM against BChE, indicating potential for development as a therapeutic agent for Alzheimer's disease .
Case Study 2: Antimicrobial Testing
In another study, a series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics, suggesting their potential utility in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s nitro group at the benzamide position distinguishes it from analogs. For example:
- N-(Benzothiazol-2-yl)-3-chlorobenzamide (): Lacks the nitro and methyl groups, resulting in lower molecular weight (292.7 g/mol vs. ~365.8 g/mol estimated for the target compound).
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (): Features dichloro and dimethoxy substituents, yielding a higher molecular weight (423.3 g/mol) and altered logP values compared to the target compound. The dimethoxy groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Table 1: Key Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|
| Target compound | ~365.8 | 6-Cl, 4-Me (Bzth); 3-NO₂ (Bz) | ~3.2 |
| N-(Benzothiazol-2-yl)-3-chlorobenzamide | 292.7 | 3-Cl (Bz) | ~2.8 |
| N-(4,5-dichloro-Bzth-2-yl)-3,5-diOMe-Bz | 423.3 | 4,5-diCl (Bzth); 3,5-diOMe (Bz) | ~4.1 |
Table 2: Antimicrobial Activity Comparison
- Enzyme Inhibition :
The nitro group in the target compound may act as a hydrogen-bond acceptor, mimicking substrates in kinase or protease inhibition. For instance, N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine () inhibits bacterial dihydrofolate reductase (DHFR) via nitro-mediated electron withdrawal (IC₅₀: 0.8 µM) .
Crystallographic and Computational Insights
- Crystal Packing :
The planar benzothiazole-amide system in the target compound may form N—H⋯O/N hydrogen bonds and π–π stacking, similar to N-(benzothiazol-2-yl)-3-chlorobenzamide (), which adopts a trans-amide conformation and stabilizes via intermolecular N—H⋯N interactions . - Computational Predictions: Molecular docking (using tools like AutoDock) suggests the nitro group enhances binding affinity to E. coli DNA gyrase (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol for non-nitro analogs) .
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic organic compound classified as a benzothiazole derivative. Its unique chemical structure, characterized by a chloromethylbenzothiazole ring and a nitrobenzamide moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 341.77 g/mol. The compound features a benzothiazole ring system that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀ClN₃O₃S |
| Molecular Weight | 341.77 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that benzothiazole derivatives exhibit antimicrobial properties. The nitro group in the structure may enhance this activity by disrupting bacterial cell wall synthesis or function .
- Anticancer Properties : The compound has been evaluated for its anticancer potential against various cancer cell lines. It has shown significant inhibition of cell proliferation and induction of apoptosis in A431, A549, and H1299 cancer cells .
Biological Activity Studies
Several studies have assessed the biological activity of this compound and related compounds:
Anticancer Studies
A study focused on benzothiazole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism involved apoptosis promotion and cell cycle arrest at different concentrations (1, 2, and 4 µM) similar to established anticancer agents .
Antimicrobial Activity
Research into nitro-containing compounds has highlighted their broad-spectrum antimicrobial properties. The presence of the nitro group has been shown to be critical for activity against various pathogens, including Mycobacterium tuberculosis .
Comparative Analysis with Related Compounds
This compound can be compared with other benzothiazole derivatives to understand its unique properties:
| Compound Name | Biological Activity |
|---|---|
| N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine | Moderate anticancer activity |
| N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | Antimicrobial properties |
| N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-dimethylaminopropyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | Enhanced anticancer effects |
Case Studies
- Benzothiazole Derivatives in Cancer Therapy : A comprehensive study synthesized various benzothiazole compounds and evaluated their anticancer effects in vitro. Compounds with structural similarities to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of nitro-substituted benzothiazoles against a range of bacterial strains. Results indicated that modifications in the benzothiazole structure significantly influenced their antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
